molecular formula C4H6N6 B8454407 4-(Azidomethyl)-1-methyl-1H-1,2,3-triazole

4-(Azidomethyl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B8454407
M. Wt: 138.13 g/mol
InChI Key: VZSCJYRGPSFYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)-1-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C4H6N6 and its molecular weight is 138.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H6N6

Molecular Weight

138.13 g/mol

IUPAC Name

4-(azidomethyl)-1-methyltriazole

InChI

InChI=1S/C4H6N6/c1-10-3-4(7-9-10)2-6-8-5/h3H,2H2,1H3

InChI Key

VZSCJYRGPSFYPR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (1-methyl-1H-1,2,3-triazol-4-yl)methanol (0.62 g, 5.48 mmol) (F. Sternfeld et al. J. Med. Chem. 47, 2004, 216-2179) in tetrahydrofuran (12 ml) was cooled to 0° C. and treated with methanesulfonyl chloride (0.42 ml, 5.50 mmol). Triethylamine (0.75 ml, 5.5 mmol) was then added dropwise and the mixture was stirred for 15 min. The reaction mixture was then diluted with N,N-dimethylformamide (10 ml), treated with sodium azide (0.80 g, 12.3 mmol) and stirred at 22° C. for 18 h. The mixture was then diluted with ethyl acetate washed with water and brine and dried over anhydrous magnesium sulfate. Evaporation of the solvent and chromatography of the residue on silica gel (elution ethyl acetate) gave 0.710 g (94% yield) of the title material as a clear oil. 1HNMR 400 MHz (CDCl3) δ (ppm): 4.15 (3H, s, CH3), 4.51 (2H, s, NCH2), 7.57 (1H, s, CH). MS (ESI+) m/z 139 [M+H+].
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
94%

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